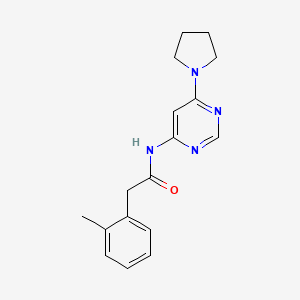

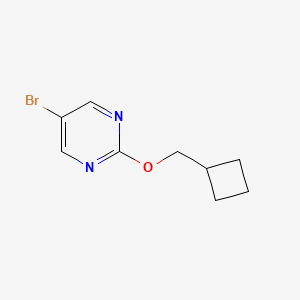

![molecular formula C27H36N4O3S B2509002 N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide CAS No. 865656-05-9](/img/structure/B2509002.png)

N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide is a synthetic molecule that appears to incorporate a benzylpiperidine moiety and a thiadiazine ring with a benzamide group. This structure suggests potential biological activity, as both benzylpiperidine and thiadiazine derivatives have been associated with various pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to such molecules. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation, which could be a similar approach for synthesizing the compound . Another related synthesis involved the reaction of 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzoic acid with carbonyldiimidazole and N-butyl amine in dry tetrahydrofuran, which might offer insights into the synthesis of the benzothiadiazine portion of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, the crystal structure of a similar N-butyl benzamide derivative has been determined, which could provide valuable information about the three-dimensional conformation and potential intermolecular interactions of the target compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the thiadiazole and benzamide groups. Thiadiazole derivatives have been shown to exhibit antibacterial activity, suggesting that the target compound may also participate in biological interactions through its thiadiazole moiety . The benzamide group is a common pharmacophore in drug design and could be involved in hydrogen bonding and other interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include good oral drug-like behavior based on ADMET predictions for similar compounds . The presence of the 1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin ring might confer unique electronic and steric characteristics, potentially affecting its solubility, stability, and overall pharmacokinetic profile.

Relevant Case Studies

Several of the synthesized compounds related to the target molecule have shown promising anticancer activity against various human cancer cell lines, with GI50 values comparable to the standard drug Adriamycin . This suggests that the compound may also possess anticancer properties, warranting further investigation. Additionally, the antibacterial activity of thiadiazole derivatives against Gram-positive bacteria has been documented, which could be relevant for the target compound's potential as an antibacterial agent .

Applications De Recherche Scientifique

Toxicological Profiles

Research on related compounds, like the toxicological evaluation of flavors with modifying properties, reveals the significance of assessing safety for use in food and beverage applications. Such studies highlight the importance of determining oxidative metabolism, genotoxic concerns, and oral toxicity levels, which are critical for ensuring the safety of chemical compounds used in consumer products (Arthur et al., 2015).

Structural Characterizations

Structural characterization, as demonstrated by the crystal structure analysis of related benzothiazine derivatives, is essential for understanding the molecular geometry and its implications on the compound's reactivity and interaction with biological targets. Such analyses can reveal how the spatial arrangement of atoms influences the physical and chemical properties of the compound (Bhatt et al., 2014).

Synthetic Methods

The development of synthetic methods for creating complex molecules is a crucial area of research. Studies on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties explore innovative approaches to compound creation. These methods not only expand the toolkit for chemists but also open new pathways for the development of pharmaceuticals with enhanced efficacy and reduced side effects (Başoğlu et al., 2013).

Biological Activities

The investigation of the biological activities of chemical compounds is fundamental to the discovery of new drugs and treatments. For instance, the study of benzodithiazine derivatives for their in vitro antitumor activity provides valuable insights into the potential therapeutic applications of these compounds. Such research is pivotal for identifying new anticancer agents and understanding their mechanisms of action (Brzozowski et al., 2003).

Propriétés

IUPAC Name |

N-[2-(4-benzylpiperidin-1-yl)ethyl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O3S/c1-27(2,19-25-29-23-10-6-7-11-24(23)35(33,34)30-25)20-26(32)28-14-17-31-15-12-22(13-16-31)18-21-8-4-3-5-9-21/h3-11,22H,12-20H2,1-2H3,(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFDIDTUYYBZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NCCN3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)

![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)

![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)

![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2508928.png)

![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)

![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)